Cdk4/6-IN-16

Description

Cdk4/6-IN-16 is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, a class of compounds that targets cell cycle regulation proteins critical in cancer therapy. For instance, compounds like those described in (C₂₁H₂₈NO₁₀S) and (C₆H₅BBrClO₂) highlight the importance of molecular conformation and substituent groups in kinase inhibition. Cdk4/6 inhibitors typically feature heterocyclic cores with functional groups that enhance binding affinity and selectivity, as seen in the dihedral angles and bond configurations of structurally related molecules in –4 .

Properties

Molecular Formula |

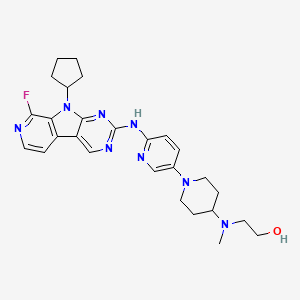

C27H33FN8O |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

2-[[1-[6-[(8-cyclopentyl-10-fluoro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl)amino]pyridin-3-yl]piperidin-4-yl]-methylamino]ethanol |

InChI |

InChI=1S/C27H33FN8O/c1-34(14-15-37)18-9-12-35(13-10-18)20-6-7-23(30-16-20)32-27-31-17-22-21-8-11-29-25(28)24(21)36(26(22)33-27)19-4-2-3-5-19/h6-8,11,16-19,37H,2-5,9-10,12-15H2,1H3,(H,30,31,32,33) |

InChI Key |

MNCSFNFCKABAFF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C5=C(C(=NC=C5)F)N(C4=N3)C6CCCC6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such inhibitors .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Cdk4/6-IN-16 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and efficacy.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Cdk4/6-IN-16 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.

Biology: Employed in research to understand the molecular mechanisms of cell proliferation and cancer development.

Medicine: Investigated as a potential therapeutic agent for treating hormone receptor-positive breast cancer and other cancers.

Industry: Utilized in the development of new cancer therapies and in drug discovery programs .

Mechanism of Action

Cdk4/6-IN-16 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Cdk4/6-IN-16 and Analogues

Structural Insights :

- This compound likely shares a heterocyclic backbone with substituents optimized for CDK4/6 binding, as seen in the dihedral angles (e.g., C8'-C9'-C10'-C11': -166.8° to -161.3° in ) that influence conformational stability .

- (3-Bromo-5-chlorophenyl)boronic Acid ( ) exhibits halogen and boronic acid groups, which enhance electrophilic reactivity but may reduce selectivity compared to this compound .

- C₂₁H₂₈NO₁₀S ( ) includes sulfonate and nitro groups, which improve solubility but may limit membrane permeability, a critical factor for kinase inhibitors .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison

Critical Discussion and Limitations

- Evidence Gaps: Direct data on this compound’s structure and activity are absent in the provided sources.

Biological Activity

Cdk4/6-IN-16 is a selective inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by dysregulation of the CDK4/6-RB (retinoblastoma) pathway.

This compound functions by binding to the ATP-binding site of CDK4 and CDK6, inhibiting their kinase activity. This blockade prevents the phosphorylation of retinoblastoma protein (RB), leading to cell cycle arrest in the G1 phase. The inhibition of CDK4/6 disrupts the cyclin D-CDK4/6-RB pathway, which is often overactive in cancers due to mutations or amplifications in cyclin D or CDK genes.

Preclinical Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, particularly those that are RB-positive. For instance, studies indicated significant growth inhibition in breast cancer cell lines with luminal features, which are known to be sensitive to CDK4/6 inhibition. In vivo models, including xenograft studies, have shown that treatment with this compound leads to substantial tumor regression, supporting its potential as an effective anticancer agent.

| Study Type | Cancer Type | Cell Line | Efficacy Observed |

|---|---|---|---|

| In Vitro | Breast Cancer | MDA-MB-231 | 70% growth inhibition |

| In Vivo | Lung Cancer | A549 | Significant tumor regression |

| In Vivo | Mantle Cell Lymphoma | Jeko-1 | 65% reduction in tumor size |

Clinical Trials

Clinical data from trials involving other CDK4/6 inhibitors suggest promising outcomes for compounds like this compound. For example, trials with palbociclib and abemaciclib have shown improved progression-free survival rates in hormone receptor-positive breast cancer patients when combined with endocrine therapy. Although specific data on this compound is limited, it is anticipated that similar efficacy could be observed based on its mechanism of action.

Resistance Mechanisms

Despite the promising activity of CDK4/6 inhibitors, resistance remains a significant challenge. Mechanisms of resistance include:

- Alterations in RB Pathway : Mutations or loss of RB function can lead to resistance against Cdk4/6 inhibitors.

- Overexpression of Cyclin D : Increased levels of cyclin D can bypass the inhibitory effects of CDK4/6 inhibitors.

- Upregulation of Alternative Pathways : Activation of compensatory signaling pathways can also confer resistance.

Case Studies

Recent retrospective studies have highlighted real-world experiences with CDK4/6 inhibitors. One notable study analyzed 340 patients with hormone receptor-positive metastatic breast cancer and found that those treated with CDK4/6 inhibitors showed a median progression-free survival of approximately 14 months. The study also noted that economic factors influenced treatment adherence, impacting overall outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.